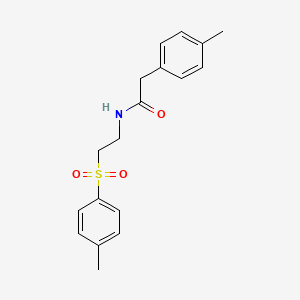
4-(6-((Methylsulfanyl)methyl)-2-(2-pyridinyl)-4-pyrimidinyl)morpholine
Descripción general
Descripción
4-(6-((Methylsulfanyl)methyl)-2-(2-pyridinyl)-4-pyrimidinyl)morpholine is a chemical compound that belongs to the class of morpholine-based kinase inhibitors. This compound has been widely studied due to its potential applications in the field of medicinal chemistry.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthesis and Nucleophilic Substitution Reactions : The compound and its derivatives have been utilized in the synthesis of various heterocycles, showcasing the reactivity of the methylsulfanyl group and its importance in forming structurally diverse molecules. For instance, 2-methylsulfanyl-6-polyfluoro-alkylpyrimidin-4-ones have been synthesized, and their interaction with morpholine led to the nucleophilic substitution of the methylsulfanyl group, resulting in the formation of compounds like 2-morpholino-6-polyfluoroalkylpyrimidin-4-ones. This synthesis highlights the compound's utility in creating new chemical entities (Khudina et al., 2014).
Development of New Heterocyclic Compounds : The compound has been instrumental in the development of new heterocyclic compounds. For example, it has been used in the synthesis of new sulfanyl pyrimidin-4(3H)-one derivatives and ethyl-2-(pyridin-4yl) methoxy-1,2-dihydro-6-methyl-pyrimidine derivatives, indicating its versatility in creating pharmacologically relevant structures (Bassyouni & Fathalla, 2013).
Structural Characterization and Crystallography : The compound's derivatives have been subjected to extensive structural characterization, including X-ray crystallography. This not only confirms the molecular structure but also provides insights into the intermolecular interactions and the electronic polarization within the molecules, as seen in studies involving 6-amino-2-(morpholin-4-yl)-5-nitrosopyrimidines (Orozco et al., 2008).
Applications in Medicinal Chemistry and Material Science
Pharmacophore Development for PI3K and PIKKs Inhibition : 4-(Pyrimidin-4-yl)morpholines, structurally related to the compound, have been recognized as privileged pharmacophores for the inhibition of PI3K and PIKKs. The morpholine moiety's ability to form key hydrogen bonding interactions makes these compounds significant in the development of selective inhibitors, showcasing the compound's potential in medicinal chemistry (Hobbs et al., 2019).
Synthesis of Complex Heterocyclic Systems : The compound has been a cornerstone in synthesizing complex heterocyclic systems, which are important in drug development and material science. For example, its derivatives have been used to synthesize new series of pyridine and fused pyridine derivatives, highlighting its role in creating complex molecular architectures (Al-Issa, 2012).
Propiedades
IUPAC Name |
4-[6-(methylsulfanylmethyl)-2-pyridin-2-ylpyrimidin-4-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4OS/c1-21-11-12-10-14(19-6-8-20-9-7-19)18-15(17-12)13-4-2-3-5-16-13/h2-5,10H,6-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APDZOKICYULFHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CC(=NC(=N1)C2=CC=CC=N2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-methoxyphenyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B3140330.png)
![N'-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)-3-(trifluoromethyl)benzenecarbohydrazide](/img/structure/B3140333.png)

![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-[(methoxyamino)methylene]thiourea](/img/structure/B3140342.png)





![Ethyl 2-({6-[(methylsulfanyl)methyl]-2-phenyl-4-pyrimidinyl}sulfanyl)acetate](/img/structure/B3140406.png)

![4-Methylphenyl pyrrolo[1,2-a]quinoxalin-4-yl ether](/img/structure/B3140424.png)
![3-phenyl-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3140431.png)
![[2-(4-Iodophenoxy)phenyl]methanol](/img/structure/B3140438.png)